2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Description
This compound features a 1,2,4-triazole core substituted at position 5 with a 3-methylphenyl group and at position 3 with a sulfanyl bridge linked to an N-phenylacetamide moiety. The 3-methylphenyl group enhances lipophilicity, while the acetamide tail contributes to hydrogen-bonding capabilities, critical for target binding .
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-6-5-7-13(10-12)16-20-21-17(22(16)18)24-11-15(23)19-14-8-3-2-4-9-14/h2-10H,11,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMHEYSTNIMXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the amino and methylphenyl groups. The final step involves the acylation of the triazole derivative with phenylacetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product. The use of microreactors also minimizes the formation of by-products and reduces the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups results in the formation of corresponding amines.
Scientific Research Applications
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of this compound are best understood through comparison with structurally related derivatives. Key variations include substitutions on the triazole ring (position 5) and modifications to the acetamide’s aryl group. Below is a detailed analysis:
Substituent Effects on the Triazole Ring
- 3-Methylphenyl (Target Compound) : Balances lipophilicity and steric bulk, favoring membrane permeability and moderate activity in inflammation models .
- 2-Pyridyl (AS111, ) : Introduces a heteroaromatic ring, enhancing hydrogen-bonding with cyclooxygenase-2 (COX-2). AS111 exhibited 1.28× higher anti-inflammatory activity than diclofenac in rat formalin edema models .
- Furan-2-yl () : Electron-rich furan improves solubility but reduces metabolic stability. Derivatives showed anti-exudative activity comparable to diclofenac at 10 mg/kg .
Modifications to the Acetamide Aryl Group
- 3-Methylphenyl (AS111) : Methyl substitution at the meta position improves hydrophobic interactions in COX-2’s active site, contributing to AS111’s superior activity .
- 2-Methoxydibenzofuran () : A bulky, electron-donating group that may hinder target binding despite improving solubility .
Anti-Inflammatory Activity
- AS111 (2-pyridyl triazole) : Demonstrated the highest potency (1.28× diclofenac) due to dual hydrophobic interactions and hydrogen bonding with COX-2 residues (e.g., LEU338) .
- Target Compound : Expected to show moderate activity, as the 3-methylphenyl group lacks the pyridyl’s direct hydrogen-bonding capacity.
- Furan Derivatives: Lower anti-inflammatory but notable anti-exudative effects, likely via inhibition of prostaglandin synthesis .
Physicochemical Properties
- Lipophilicity : The 3-methylphenyl group (LogP ~3.2) provides balanced hydrophobicity compared to polar 2-pyridyl (LogP ~2.8) or highly lipophilic 3,4,5-trimethoxyphenyl (LogP ~4.1) .
- Solubility : Furan-2-yl derivatives exhibit higher aqueous solubility (>50 µg/mL) due to heteroaromatic polarity, whereas trimethoxyphenyl analogs suffer from poor solubility (<10 µg/mL) .
Data Table: Key Structural and Activity Comparisons
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its potential biological activities, especially in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.
- Molecular Formula : C20H23N5OS
- Molecular Weight : 381.49 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: HepG2 Cell Line
In a study assessing the anticancer properties of several triazole derivatives, it was found that compounds similar to This compound exhibited significant cytotoxicity against the HepG2 liver cancer cell line. The MTT assay results indicated varying degrees of anti-proliferative activity among different derivatives:
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 13.004 | High |
| Compound B | 20.500 | Moderate |
| Compound C | 28.399 | Low |
The order of activity was influenced by structural modifications on the aryl rings, with electron-donating groups enhancing antiproliferative effects significantly .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. Research has shown that compounds with similar structures to This compound possess notable antimicrobial activity against various pathogens.
Example Findings
In a study involving a series of triazole derivatives:
- Compounds were tested against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were determined for each derivative.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound D | 15.0 | Effective |
| Compound E | 30.0 | Moderate |
| Compound F | 50.0 | Weak |
These findings suggest that modifications in the triazole structure can lead to enhanced antimicrobial efficacy .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of specific substituents on the phenyl ring can significantly influence both anticancer and antimicrobial activities.
Key Observations
- Electron-donating Groups : Enhance antiproliferative activity.
- Electron-withdrawing Groups : Generally reduce efficacy.
- Positioning of Substituents : Ortho and para positions tend to show better activity compared to meta positions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
